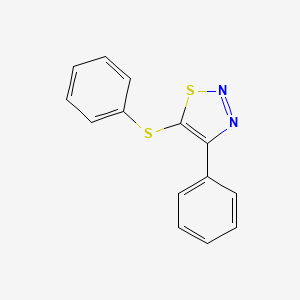

苯基-4-苯基-1,2,3-噻二唑-5-硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

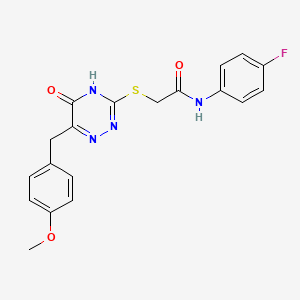

Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a chemical compound with the molecular formula C14H10N2S2 . It belongs to the class of organic compounds known as thiadiazoles .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves several steps. For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis

The molecular structure and vibrational spectra of thiadiazole derivatives have been analyzed using the Density Functional Theory (DFT) method . The Fourier Transform Infrared (FT-IR) and FT-Raman spectra of these compounds have been recorded and analyzed .Chemical Reactions Analysis

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens . The position and number of substitutions play a crucial role in modulating the potency of the compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be determined using various methods. For instance, the UV-Vis spectrum of the molecule can be recorded, and the electronic properties such as HOMO and LUMO energies can be determined .科学研究应用

- Application : Researchers have designed and synthesized 2-phenyl-1,3,4-thiadiazole derivatives, including Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, as SHP1 inhibitors. These compounds exhibit inhibitory activity against SHP1, making them potential candidates for disease treatment .

- Application : Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide (PT10) shows selective fluorescence response to SHP1 activity. Its low cytotoxicity in HeLa cells suggests its suitability for cellular imaging. Additionally, PT10 exhibits excellent two-photon absorption properties, making it a promising candidate for two-photon cell fluorescence imaging .

- Application : The 1,2,3-thiadiazole scaffold, including Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, has potential as a lead structure for designing new drugs. Its inhibitory effects on SHP1 may be explored further for therapeutic applications .

- Application : Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide could serve as a precursor for functional materials, such as polymers or supramolecular assemblies, due to its unique structure and reactivity .

- Application : The 1,2,3-thiadiazole motif can be incorporated into bioconjugates for targeted drug delivery or imaging. Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide may find use in such applications .

Inhibitors of SHP1 Activity

Fluorescent Imaging Agents

Drug Discovery

Materials Science

Bioconjugation and Chemical Biology

Supramolecular Chemistry

安全和危害

未来方向

Thiadiazuron, a synthetic phenyl urea derivative, has gained considerable attention in recent decades due to its efficient role in plant cell and tissue culture . This suggests potential future directions for the use of thiadiazole derivatives in various applications, including plant growth regulation .

作用机制

Target of Action

Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a complex organosulfur compound

Mode of Action

. This interaction can lead to changes in the target’s function, potentially influencing biochemical pathways.

Result of Action

, suggesting that this compound may also have potential therapeutic applications.

Action Environment

The action, efficacy, and stability of Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can be influenced by various environmental factors. For instance, the presence of a catalyst can facilitate the formation of certain intermediates

属性

IUPAC Name |

4-phenyl-5-phenylsulfanylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S2/c1-3-7-11(8-4-1)13-14(18-16-15-13)17-12-9-5-2-6-10-12/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQXYYMCTOPSRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2381110.png)

![2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2381112.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2381113.png)